molecular formula C14H13ClF3NO B8416892 1-(5-(4-Chloro-3-(trifluoromethyl)phenyl)furan-2-yl)propan-2-amine

1-(5-(4-Chloro-3-(trifluoromethyl)phenyl)furan-2-yl)propan-2-amine

Cat. No.: B8416892
M. Wt: 303.71 g/mol
InChI Key: PWWIRNHYDJXOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Chloro-3-(trifluoromethyl)phenyl)furan-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C14H13ClF3NO and its molecular weight is 303.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13ClF3NO

Molecular Weight

303.71 g/mol

IUPAC Name

1-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]propan-2-amine

InChI

InChI=1S/C14H13ClF3NO/c1-8(19)6-10-3-5-13(20-10)9-2-4-12(15)11(7-9)14(16,17)18/h2-5,7-8H,6,19H2,1H3

InChI Key

PWWIRNHYDJXOEC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-2-(4-chloro-3-(trifluoromethyl)phenyl)-5-(2-nitroprop-1-enyl)furan (2.58 g, 7.78 mmol) was mixed with diethyl ether (54 ml) and toluene (25 ml) and added drop wise to a cooled (−20° C.) solution of lithium aluminium hydride (2.5 g, 65.9 mmol) in diethyl ether (11 ml). The mixture was allowed to warm up to 0° C. and stirred for 3 h and then at RT for additional 1 h stirring. Then the mixture was cooled again and 2.5 ml of water was added at −30° C. and then 2.5 ml of 15% aqueous NaOH solution. An additional 7.5 ml of water was added and the solution was allowed to warm to RT. MgSO4 was added and the mixture was stirred and filtered, precipitate was washed with toluene and diethyl ether and the filtrate was evaporated to dryness. After CombiFlash purification with DCM:MeOH as eluent system, the pooled fractions afforded 1.13 g of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 1.01 (d, 3H), 2.63 (m, 2H), 3.11-3.15 (m, 1H) 6.28 (d, 1H), 7.07 (d, 1H), 7.68 (d, 1H), 7.87 (m, 1H), 7.95 (m, 1H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Six

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